molecular formula C5H9BrO2S B15296636 (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane

(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane

Cat. No.: B15296636
M. Wt: 213.10 g/mol
InChI Key: ZDLQDPBFXBLZPN-UHFFFAOYSA-N
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Description

(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclobutane ring substituted with a bromine atom and a methanesulfonyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the methanesulfonyl group. One common method is the bromination of cyclobutane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting bromo-cyclobutane can then be treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene derivatives.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfonic acids or reduced to sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido-cyclobutane, thiol-cyclobutane, or alkoxy-cyclobutane derivatives.

    Elimination: Formation of cyclobutene derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1r,3r)-1-Bromo-3-methanesulfonylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methanesulfonyl group provide sites for chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-1-Bromo-3-methanesulfonylcyclopentane: A similar compound with a five-membered ring.

    (1r,3r)-1-Bromo-3-methanesulfonylcyclohexane: A similar compound with a six-membered ring.

    (1r,3r)-1-Bromo-3-methanesulfonylcycloheptane: A similar compound with a seven-membered ring.

Uniqueness

(1r,3r)-1-Bromo-3-methanesulfonylcyclobutane is unique due to its four-membered ring structure, which imparts distinct reactivity and steric properties compared to its larger ring analogs. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H9BrO2S

Molecular Weight

213.10 g/mol

IUPAC Name

1-bromo-3-methylsulfonylcyclobutane

InChI

InChI=1S/C5H9BrO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3H2,1H3

InChI Key

ZDLQDPBFXBLZPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CC(C1)Br

Origin of Product

United States

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